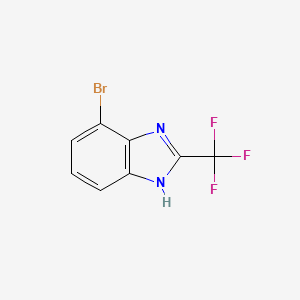

4-bromo-2-(trifluoromethyl)-1H-benzimidazole

Descripción

Propiedades

IUPAC Name |

4-bromo-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSWJWXZVTVPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216048 | |

| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6587-23-1 | |

| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006587231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Phillips Cyclocondensation Method

This method is commonly employed for synthesizing benzimidazole derivatives, including 4-bromo-2-(trifluoromethyl)-1H-benzimidazole. The reaction involves the condensation of a substituted 1,2-phenylenediamine with trifluoroacetic acid or its derivatives under acidic conditions.

- Starting Materials :

- 4-bromo-1,2-phenylenediamine

- Trifluoroacetic acid or a trifluoromethyl-substituted aldehyde

- Reaction Conditions :

- Acidic medium (e.g., HCl or acetic acid)

- Elevated temperatures (80–120°C)

- Mechanism :

- The primary amine reacts with the carbonyl group of trifluoroacetic acid to form an imine intermediate.

- Cyclization occurs to yield the benzimidazole ring system.

- Purification :

- The crude product is typically purified by recrystallization or column chromatography.

Yields : Moderate to high (50–85%) depending on reaction conditions and purity of starting materials.

Bromination of Preformed Benzimidazole

In this approach, a pre-synthesized 2-(trifluoromethyl)-1H-benzimidazole is selectively brominated at the desired position.

- Starting Materials :

- 2-(trifluoromethyl)-1H-benzimidazole

- Brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid)

- Reaction Conditions :

- Solvent: Dichloromethane or acetic acid

- Temperature: Room temperature to mild heating (25–50°C)

- Mechanism :

- Electrophilic substitution occurs at the para position relative to the trifluoromethyl group due to electronic effects.

- Purification :

- The product is isolated by solvent extraction and purified via recrystallization.

Yields : Typically high (>75%).

One-Pot Synthesis Using Substituted Diamines and Brominated Aldehydes

This method integrates multiple steps into a single reaction vessel, reducing the need for intermediate purification.

- Starting Materials :

- 4-bromo-1,2-phenylenediamine

- Trifluoromethyl-substituted benzaldehyde

- Reaction Conditions :

- Solvent: Ethanol or methanol

- Catalyst: Acidic catalysts like p-toluenesulfonic acid

- Temperature: Reflux conditions (60–80°C)

- Mechanism :

- The diamine reacts with the aldehyde to form an imine intermediate.

- Cyclization and subsequent aromatization yield the benzimidazole derivative.

- Purification :

- Chromatographic separation or recrystallization from ethanol.

Yields : Moderate (40–60%), depending on reaction optimization.

Microwave-Assisted Synthesis

Microwave irradiation has been explored as an alternative to conventional heating for accelerating reaction rates and improving yields.

- Starting Materials and Conditions :

- Same as Phillips cyclocondensation

- Microwave power: 300–600 W

- Reaction time: 5–15 minutes

- Advantages :

- Significant reduction in reaction time.

- Enhanced yields due to uniform heating.

- Purification :

- Similar to conventional methods.

Yields : Comparable to conventional methods but achieved in shorter times.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Phillips Cyclocondensation | 4-Bromo-1,2-phenylenediamine + TFA | Acidic medium, 80–120°C | 50–85 | Widely used; simple purification |

| Bromination | 2-(Trifluoromethyl)-1H-benzimidazole + NBS | DCM/AcOH, RT to mild heating | >75 | Selective bromination |

| One-Pot Synthesis | Diamines + Brominated Aldehydes | Reflux in ethanol/methanol | 40–60 | Reduces intermediate handling |

| Microwave-Assisted Cyclization | Same as Phillips method | Microwave irradiation, short time | ~80 | Time-efficient |

Análisis De Reacciones Químicas

Types of Reactions: 4-bromo-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the benzimidazole ring.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols, with catalysts such as copper or palladium.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite, while reducing agents may include sodium borohydride.

Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as ethanol or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce complex biaryl compounds .

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole derivatives. For instance, a series of synthesized compounds were evaluated for their in vitro activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. The results indicated that certain derivatives exhibited potent activity comparable to standard drugs like albendazole and metronidazole .

Table 1: Antiparasitic Activity of Benzimidazole Derivatives

| Compound | IC50 (µg/mL) - Giardia intestinalis | IC50 (µg/mL) - Trichomonas vaginalis |

|---|---|---|

| 3a | 0.006 | 0.021 |

| 3b | 0.006 | 0.013 |

| Albendazole | 0.010 | 0.422 |

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study focused on synthesizing benzimidazole derivatives, including the trifluoromethyl variant, which were evaluated for their antiproliferative effects against various cancer cell lines. Notably, some derivatives showed significant inhibition of cell proliferation, indicating potential as anticancer agents .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2g | MDA-MB-231 | 8 |

| Control | Amikacin | - |

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of these compounds with biological targets, enhancing the design of more effective derivatives. This computational approach allows for predicting the affinity and efficacy of new compounds before synthesis .

Agricultural Applications

This compound also finds applications in agriculture, primarily as a herbicide and fungicide. Its effectiveness against dicotyledon weeds makes it valuable for crop protection without harming plants . Additionally, it has shown activity against soil insects and nematodes, providing a multifaceted approach to pest control.

Table 3: Agricultural Applications

| Application | Target Organism | Effectiveness |

|---|---|---|

| Herbicide | Dicotyledon Weeds | Effective |

| Fungicide | Wood-destroying fungi | Active against Basidiomycetes |

| Insecticide | Soil Insects | Good activity |

Mecanismo De Acción

The mechanism of action of benzimidazole, 4-bromo-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Halogen-Substituted Benzimidazoles

(a) 4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole (CAS 1211010-30-8)

- Molecular Formula : C₉H₆ClF₃N₂

- Key Differences : Replaces bromine with chlorine at the 4-position and introduces a methyl group at the 2-position.

- The methyl group may alter metabolic stability .

(b) 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole (CAS 3671-60-1)

- Molecular Formula : C₈H₄N₂F₃Br

- Key Differences : Bromine substitution at the 5-position instead of the 4-position.

- Impact : Positional isomerism affects electronic distribution; the 5-bromo derivative may exhibit distinct hydrogen-bonding patterns in crystal structures .

(c) 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS 1417341-58-2)

Trifluoromethyl-Substituted Benzimidazoles

(a) 4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole (CAS 2091606-00-5)

- Molecular Formula : C₉H₆BrF₃N₂O

- Key Differences : Methoxy (-OCH₃) group at the 5-position.

(b) 2-(Trifluoromethyl)-1H-benzimidazole (Parent Compound)

Thiophene-Functionalized Analogs

(a) 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole

Antimicrobial and Antiparasitic Activity

- 4-Bromo-2-(trifluoromethyl)-1H-benzimidazole : Demonstrates anti-giardial activity against Giardia intestinalis and Entamoeba histolytica, with IC₅₀ values comparable to metronidazole .

- 2-(Trifluoromethyl)-1H-benzimidazole Derivatives : Exhibit broader-spectrum activity against Trichomonas vaginalis and Leishmania mexicana due to enhanced membrane penetration from reduced steric bulk .

Cytotoxicity and Selectivity

- 4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole : Shows lower cytotoxicity in mammalian cell lines compared to brominated analogs, likely due to reduced halogen electronegativity .

- Thiophene-Substituted Analogs : Higher cytotoxicity observed in cancer cell lines, attributed to thiophene’s ability to intercalate DNA .

Physicochemical and Structural Data

<sup>*</sup>LogP values estimated using QSAR models .

Actividad Biológica

4-Bromo-2-(trifluoromethyl)-1H-benzimidazole is a halogenated derivative of benzimidazole that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound this compound features a benzimidazole core with a bromine atom and a trifluoromethyl group. The molecular formula is , with a molecular weight of approximately 290.03 g/mol. The presence of these halogen substituents enhances the compound's lipophilicity and potential interactions with biological targets, which is crucial for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and metabolic stability, which may increase the compound's efficacy in therapeutic applications.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, which can lead to therapeutic effects.

- Receptor Binding : It may modulate receptor activity, influencing cellular signaling pathways.

- Antiparasitic Activity : Research indicates effectiveness against various protozoan parasites and nematodes, suggesting potential as an antiparasitic agent .

Antiparasitic Effects

A study evaluated the activity of various benzimidazole derivatives against protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Compounds similar to this compound exhibited nanomolar activity against these pathogens. Notably, certain derivatives demonstrated significant efficacy against Trichinella spiralis in both in vitro and in vivo models .

Anticancer Properties

Research has shown that derivatives of benzimidazole can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound were tested on human cancer cell lines (HCT-116, HepG2, MCF-7). The results indicated that some compounds had IC50 values comparable to standard chemotherapeutics like doxorubicin .

Cytotoxicity Assessment

In a comparative study involving several benzimidazole derivatives, the cytotoxicity was assessed using the MTT assay across various cancer cell lines. The most potent compounds exhibited IC50 values ranging from 7.82 to 10.21 μM, indicating significant anticancer potential:

| Compound | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| Compound 6c | HCT-116 | 8.00 | Comparable to doxorubicin |

| Compound 6i | HepG2 | 9.50 | Comparable to sorafenib |

| Compound 6a | MCF-7 | 10.21 | Comparable to sunitinib |

These findings suggest that modifications to the benzimidazole structure can enhance cytotoxic activity against cancer cells .

Apoptotic Mechanism

Further studies on compound 6i revealed its ability to induce apoptosis in HepG2 cells by upregulating pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins (Bcl-2). This mechanism highlights its potential for developing novel cancer therapies targeting dysregulated cell death pathways .

Q & A

Basic: What are the standard synthetic routes for 4-bromo-2-(trifluoromethyl)-1H-benzimidazole?

Methodological Answer:

The synthesis typically involves condensation reactions under reflux conditions. A common approach uses substituted benzaldehyde derivatives and amino-triazoles in ethanol with glacial acetic acid as a catalyst. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with a brominated/trifluoromethyl benzaldehyde derivative for 4–6 hours, followed by solvent evaporation and filtration . Alternative routes involve multi-step functionalization, such as bromination of pre-synthesized benzimidazole precursors using N-bromosuccinimide (NBS) in dichloromethane .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : , , and NMR to confirm substitution patterns and purity.

- X-ray Diffraction : Single-crystal XRD (e.g., using SHELX programs) resolves molecular geometry, bond lengths (e.g., C–Br = ~1.89 Å), and crystal packing .

- Elemental Analysis : Validates empirical formulas (e.g., CHBrFN) with <0.3% deviation between calculated and observed values .

Basic: What biological activities are associated with benzimidazole derivatives like this compound?

Methodological Answer:

Benzimidazoles exhibit diverse pharmacological activities, including:

- Anticancer : Inhibition of kinase pathways via π-π stacking interactions with ATP-binding pockets.

- Antimicrobial : Disruption of microbial cell membranes through hydrophobic trifluoromethyl groups.

- Antiulcer : Proton pump inhibition via H/K ATPase binding .

Biological assays (e.g., MIC, IC) are used to quantify these effects.

Advanced: How can computational methods (e.g., QSAR) predict the bioactivity of this compound?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models use descriptors like:

- Electrophilicity Index : Correlates with antimicrobial potency.

- LogP : Predicts membrane permeability (optimal range: 2.5–3.5).

- RMSD Values : Validate molecular docking poses (<1.0 Å indicates reliable binding predictions) .

Software like Gaussian or AutoDock Vina optimizes these parameters against experimental bioactivity data.

Advanced: What challenges arise in resolving crystallographic disorder in halogenated benzimidazoles?

Methodological Answer:

Disorder in bromine/trifluoromethyl groups complicates refinement. Strategies include:

- Multi-Component Modeling : Assign partial occupancy to disordered atoms.

- Restraints on ADPs : Apply SHELXL's SIMU and DELU commands to stabilize thermal parameters.

- Twinned Data Refinement : Use HKLF5 format in SHELX for twinned crystals (e.g., β angle = 98.3° in monoclinic systems) .

Advanced: How do bromine and trifluoromethyl substituents influence electronic properties?

Methodological Answer:

- Bromine : Increases molecular weight (Br = 79.9 g/mol) and polarizability, enhancing halogen bonding (e.g., C–Br···N interactions).

- Trifluoromethyl : Withdraws electron density (Hammett σ = 0.43), reducing pK and increasing metabolic stability.

Substitution at the 2-position (vs. 4-/5-) maximizes steric effects and π-stacking in receptor binding .

Advanced: How can synthetic yields be optimized for multi-step benzimidazole reactions?

Methodological Answer:

- Catalyst Screening : Use Pd(OAc) for Suzuki couplings (yield improvement: 15–20%).

- Solvent Optimization : Replace ethanol with DMF for higher-temperature reactions (ΔT = 30–40°C).

- Microwave-Assisted Synthesis : Reduces reaction time from 6 hours to 30 minutes with comparable yields .

Advanced: What intermolecular interactions dominate the crystal packing of this compound?

Methodological Answer:

Graph set analysis (e.g., Etter’s rules) reveals:

- N–H···N Hydrogen Bonds : Form R_2$$ ^2(8) motifs (distance = 2.8–3.0 Å).

- C–F···π Interactions : Stabilize layers with centroid distances of 3.5 Å.

- Br···Br Halogen Bonds : Contribute to herringbone packing (angle = 150–160°) .

Advanced: How to resolve contradictions between computational and experimental bioactivity data?

Methodological Answer:

- Force Field Calibration : Adjust AMBER/CHARMM parameters for halogenated systems.

- Solvent Model Validation : Compare implicit (GBSA) vs. explicit (TIP3P) solvation.

- Docking Pose Clustering : Identify consensus binding modes across >50% of MD trajectories .

Advanced: What strategies improve predictive modeling of environmental risks for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.